molecular formula C17H16N4O2S B5015804 1-[5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

1-[5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

Cat. No.: B5015804
M. Wt: 340.4 g/mol
InChI Key: LJPGIBCFTXHGPZ-UHFFFAOYSA-N
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Description

1-[5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 1-[5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl or phenylurea groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in bacteria and fungi, leading to cell death. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

1-[5-(1-Phenoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

1-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12(23-14-10-6-3-7-11-14)15-20-21-17(24-15)19-16(22)18-13-8-4-2-5-9-13/h2-12H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPGIBCFTXHGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)NC(=O)NC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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